Cas no 23868-11-3 (Ethyl 2-(phenylamino)benzoate)

Ethyl 2-(phenylamino)benzoate structure
Ethyl 2-(phenylamino)benzoate structure
Product Name:Ethyl 2-(phenylamino)benzoate
CAS No:23868-11-3
MF:C15H15NO2
MW:241.285104036331
CID:1091799
PubChem ID:607091
Update Time:2025-04-24

Ethyl 2-(phenylamino)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(phenylamino)benzoate
    • ethyl 2-anilinobenzoate
    • 2-anilino-benzoic acid ethyl ester
    • 2-Phenylaminobenzoic acid, ethyl ester
    • AC1LCUSL
    • AK145942
    • Diphenylamin-carbonsaeure-(2)-aethylester
    • ethyl N-phenylanthranilate
    • N-phenyl-anthranilic acid ethyl ester
    • N-Phenyl-anthranilsaeure-aethylester
    • N-Phenyl-anthranilsaeure-ethylester
    • SureCN2008034
    • 2-Carbathoxy-diphenyl-amin
    • 23868-11-3
    • SB81077
    • Ethyl2-(phenylamino)benzoate
    • DTXSID601306974
    • Ethyl 2-anilinobenzoate #
    • EN300-6510659
    • SCHEMBL2008034
    • JTCYHVJDEQVMQQ-UHFFFAOYSA-N
    • Benzoic acid, 2-(phenylamino)-, ethyl ester
    • Inchi: 1S/C15H15NO2/c1-2-18-15(17)13-10-6-7-11-14(13)16-12-8-4-3-5-9-12/h3-11,16H,2H2,1H3
    • InChI Key: JTCYHVJDEQVMQQ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC=CC=1NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 241.11035
  • Monoisotopic Mass: 241.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33

Ethyl 2-(phenylamino)benzoate Pricemore >>

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Ethyl 2-(phenylamino)benzoate Related Literature

Additional information on Ethyl 2-(phenylamino)benzoate

Ethyl 2-(phenylamino)benzoate (CAS No. 23868-11-3): Properties, Applications, and Market Insights

Ethyl 2-(phenylamino)benzoate (CAS No. 23868-11-3) is an organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and specialty chemicals. This ester derivative, also known as ethyl N-phenylanthranilate, exhibits unique chemical properties that make it valuable in various industrial and research settings. With the increasing demand for fine chemicals and intermediates, understanding the characteristics and uses of this compound is essential for professionals in the field.

The molecular structure of Ethyl 2-(phenylamino)benzoate consists of a benzoate ester group linked to a phenylamino moiety, contributing to its stability and reactivity. This compound is often utilized as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Researchers and manufacturers are increasingly exploring its potential in drug discovery and material science, aligning with current trends in sustainable and efficient chemical processes.

One of the key applications of Ethyl 2-(phenylamino)benzoate is in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Its role as a precursor in the production of analgesic and anti-inflammatory agents has garnered significant attention, especially with the growing focus on pain management solutions. Additionally, its use in agrochemical formulations highlights its importance in modern agriculture, where efficient and eco-friendly solutions are in high demand.

The market for Ethyl 2-(phenylamino)benzoate is expanding, driven by advancements in chemical manufacturing technologies and the rising need for high-purity intermediates. Companies specializing in custom synthesis and contract research are actively incorporating this compound into their portfolios to meet client demands. Furthermore, the compound's compatibility with green chemistry principles makes it a preferred choice for environmentally conscious applications.

From a regulatory perspective, Ethyl 2-(phenylamino)benzoate is generally regarded as safe for handling under standard laboratory conditions. However, proper safety protocols and material handling guidelines should always be followed to ensure workplace safety. The compound's stability and low toxicity profile contribute to its widespread adoption in research and industrial settings.

In conclusion, Ethyl 2-(phenylamino)benzoate (CAS No. 23868-11-3) is a multifaceted compound with significant applications across multiple industries. Its role in pharmaceutical development, agrochemical innovation, and specialty chemical production underscores its importance in modern chemistry. As research continues to uncover new uses for this versatile intermediate, its market potential is expected to grow, offering exciting opportunities for scientists and manufacturers alike.

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